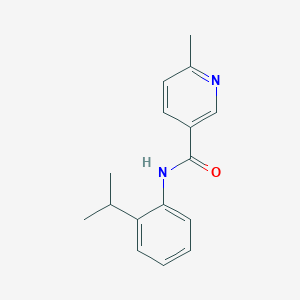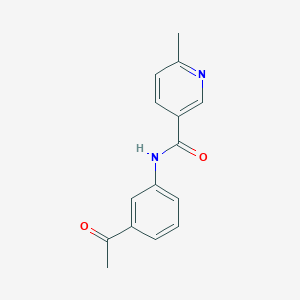![molecular formula C15H15N3O2S B7457933 N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide, also known as D4476, is a potent and selective inhibitor of casein kinase 1 (CK1), a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell division, circadian rhythm, and Wnt signaling. CK1 dysregulation has been linked to several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Therefore, D4476 has emerged as a promising tool for studying CK1 biology and developing new therapeutic strategies.
作用机制
N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide inhibits CK1 by binding to the ATP-binding pocket of the kinase domain, thereby preventing the transfer of phosphate groups to substrate proteins. N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide is highly selective for CK1, as it does not inhibit other kinases that share a similar ATP-binding pocket, such as CK2 and glycogen synthase kinase 3 (GSK3).
Biochemical and physiological effects:
N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has several biochemical and physiological effects, depending on the cellular context and the specific CK1 isoform targeted. For example, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has been shown to induce apoptosis, inhibit cell proliferation, and modulate the activity of transcription factors, such as NF-κB and p53. Moreover, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has been shown to affect cell migration, adhesion, and invasion, as well as regulate the expression of genes involved in the epithelial-mesenchymal transition (EMT).
实验室实验的优点和局限性
N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has several advantages for lab experiments, such as its high potency, selectivity, and specificity for CK1. Moreover, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide is readily available from commercial sources, and its synthesis has been optimized to improve yield and purity. However, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide also has some limitations, such as its potential off-target effects, which could affect the interpretation of the results. Moreover, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has a relatively short half-life, which could limit its usefulness for long-term experiments.
未来方向
There are several future directions for the use of N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide in scientific research. For example, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide could be used to study the role of CK1 in other biological processes, such as autophagy, mitosis, and DNA repair. Moreover, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide could be used to develop new therapeutic strategies for diseases that are associated with CK1 dysregulation, such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide could be used to identify new targets and pathways that are regulated by CK1, which could lead to the discovery of new drugs and therapies.
合成方法
N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-cyanobenzaldehyde with 3,5-dimethyl-4-(methylthio)oxazole to form an intermediate, which is then reacted with chloroacetyl chloride and ammonia to yield the final product. The synthesis of N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has been optimized to improve yield and purity, and several modifications have been made to the original protocol.
科学研究应用
N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has been widely used in scientific research to investigate the role of CK1 in various biological processes. For example, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has been used to study the circadian clock, where it was found to inhibit CK1ε and CK1δ, leading to a phase delay in the circadian rhythm. N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has also been used to study the Wnt signaling pathway, where it was found to inhibit the activity of CK1α, leading to the stabilization of β-catenin and activation of Wnt signaling. Moreover, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has been used to study the role of CK1 in cancer, where it was found to induce apoptosis and inhibit tumor growth in various cancer cell lines.
属性
IUPAC Name |
N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-14(11(2)20-18-10)8-21-9-15(19)17-13-5-3-12(7-16)4-6-13/h3-6H,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSGCLZXUUNJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSCC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)

![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)

